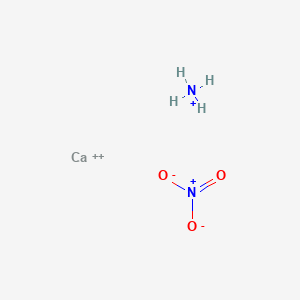

Azanium;calcium;nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azanium;calcium;nitrate is also known as Calcium Ammonium Nitrate (CAN). It is a widely used inorganic fertilizer, accounting for 4% of all nitrogen fertilizer used worldwide in 2007 . The term “calcium ammonium nitrate” is applied to multiple different, but closely related formulations . One variety of calcium ammonium nitrate is made by adding powdered limestone to ammonium nitrate . Another, fully water-soluble version, is a mixture of calcium nitrate and ammonium nitrate, which crystallizes as a hydrated double salt .

Synthesis Analysis

Calcium ammonium nitrate is typically produced industrially by reacting nitric acid with limestone . The nitric acid reacts with calcium carbonate (CaCO3) in limestone to produce calcium nitrate along with carbon dioxide and water .Molecular Structure Analysis

The molecular formula of Calcium Ammonium Nitrate is variable . The molecular formula of one of its components, Calcium Nitrate, is Ca(NO3)2 . The molecular formula of Ammonium Calcium Nitrate (1:1:3) is H4CaN4O9 .Chemical Reactions Analysis

Samples of pure ammonium nitrate (AN) and its mixtures with calcium carbonate, potassium hydrogen carbonate and potassium carbonate were investigated with the use of differential thermal analysis with mass spectrometry, powder X-ray diffraction and scanning electron microscopy .Physical And Chemical Properties Analysis

Calcium ammonium nitrate is hygroscopic . Its dissolution in water is endothermic, leading to its use in some instant cold packs . Most calcium ammonium nitrate is used as a fertilizer. Fertilizer grade CAN contains roughly 8% calcium and 21-27% nitrogen . Calcium nitrate is a colorless salt that is highly soluble in water and absorbs moisture from the atmosphere .Mécanisme D'action

Calcium plays a vital role in the anatomy, physiology and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium . Drugs that affect calcium currents – There are three types of calcium channels in neurons, each of which is distinguished by its rate of reactivation and voltage dependency .

Safety and Hazards

Orientations Futures

Calcium nitrate fertilizer is a water-soluble source of calcium and nitrogen for growing plants . Plants that get the appropriate amount of nitrogen and calcium produce better fruit and are also more resistant to pests and disease . A new approach for industrial nitrate wastewater treatment via partial denitrification coupled with anammox process (PD-A) has been highlighted . This approach has potential economic and environmental benefits, and could be a future perspective in practical application .

Propriétés

| 15245-12-2 | |

Formule moléculaire |

CaH4N2O3 |

Poids moléculaire |

120.12 g/mol |

Nom IUPAC |

azanium;calcium;nitrate |

InChI |

InChI=1S/Ca.HNO3.H3N/c;2-1(3)4;/h;(H,2,3,4);1H3 |

Clé InChI |

VXESZGDGSIZRQV-UHFFFAOYSA-N |

SMILES |

[NH4+].[N+](=O)([O-])[O-].[Ca+2] |

SMILES canonique |

N.[N+](=O)(O)[O-].[Ca] |

| 15245-12-2 | |

Description physique |

PelletsLargeCrystals |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

13780-11-5 |

Synonymes |

nitric acid, ammonium calcium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)

![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)